molecular formula C17H13NO5 B2474269 methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate CAS No. 861209-39-4

methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate

Cat. No. B2474269
CAS RN: 861209-39-4
M. Wt: 311.293
InChI Key: ORUXIYQGYXPKSE-UHFFFAOYSA-N
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Description

“Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate” is a chemical compound. It has a molecular weight of 379.376 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2 S)-1-{[(2 S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR . The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, one study showed that the proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound has been involved in research for the synthesis of various derivatives, like 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, which upon hydrolysis produces 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline and pyruvic acid, illustrating its reactivity and potential in creating complex organic molecules (Iwanami et al., 1964).

Biological Applications

  • Antimicrobial and Antioxidant Properties : Some derivatives, such as 2-[2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one, have been synthesized and shown to possess significant antimicrobial and antioxidant activities, suggesting its potential in pharmacological research (Sonia et al., 2013).
  • Antibacterial Activity : Analogues like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, indicating its utility in developing new antibacterial agents (Kadian et al., 2012).

Material Science and Industrial Applications

  • Research has explored its use in the synthesis of novel materials, like methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, which has been evaluated as a corrosion inhibitor for carbon steel, demonstrating its potential in industrial applications (Hachama et al., 2016).

Future Directions

Future research could focus on further optimizing this chemotype with respect to its potency and drug-like properties . Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-17(21)12-5-3-2-4-11(12)16(20)10-6-7-14-13(8-10)18-15(19)9-23-14/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUXIYQGYXPKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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